molecular formula C16H19NO4S B5729985 N-benzyl-3,4-dimethoxy-N-methylbenzenesulfonamide

N-benzyl-3,4-dimethoxy-N-methylbenzenesulfonamide

Cat. No.: B5729985
M. Wt: 321.4 g/mol
InChI Key: AQPOTJMEBOXCRJ-UHFFFAOYSA-N
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Description

N-benzyl-3,4-dimethoxy-N-methylbenzenesulfonamide is an organic compound with the molecular formula C16H19NO4S and a molecular weight of 321.39136 This compound is characterized by the presence of benzyl, dimethoxy, and methyl groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3,4-dimethoxy-N-methylbenzenesulfonamide typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with N-methylbenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3,4-dimethoxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinamides and thiols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-3,4-dimethoxy-N-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-3,4-dimethoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3,4-dimethoxybenzenesulfonamide: Lacks the N-methyl group.

    N-methyl-3,4-dimethoxybenzenesulfonamide: Lacks the benzyl group.

    3,4-dimethoxybenzenesulfonamide: Lacks both the benzyl and N-methyl groups.

Uniqueness

N-benzyl-3,4-dimethoxy-N-methylbenzenesulfonamide is unique due to the presence of both benzyl and N-methyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups enhances its versatility and applicability in various research and industrial contexts.

Properties

IUPAC Name

N-benzyl-3,4-dimethoxy-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-17(12-13-7-5-4-6-8-13)22(18,19)14-9-10-15(20-2)16(11-14)21-3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPOTJMEBOXCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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